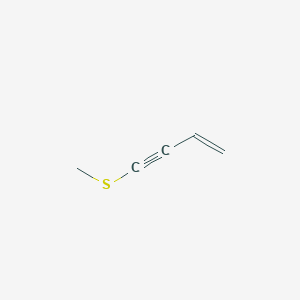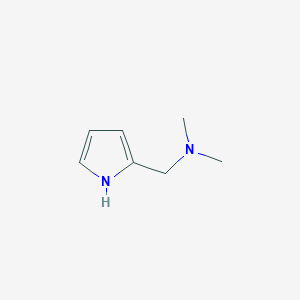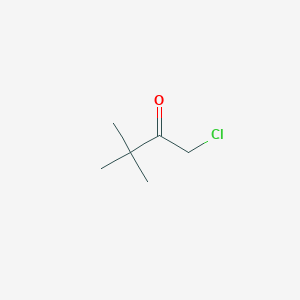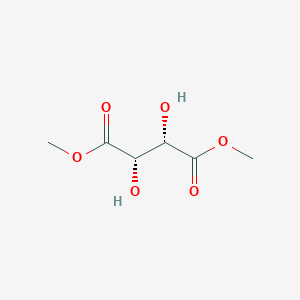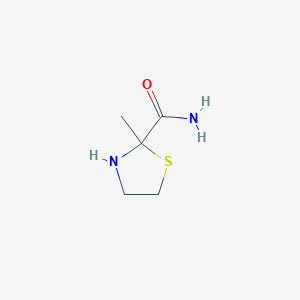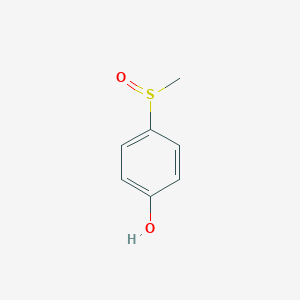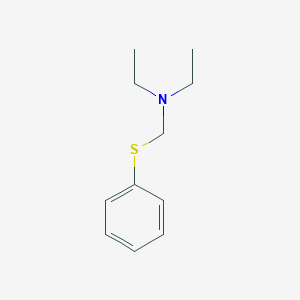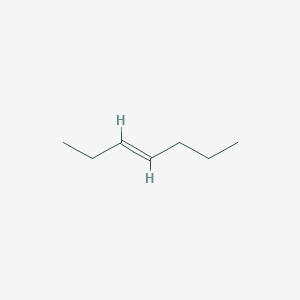
1-hydroxy-N-phenylnaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-hydroxy-N-phenylnaphthalene-2-carboxamide, also known as HNCA, is a synthetic compound that has been widely used in scientific research. HNCA belongs to the class of compounds known as hydroxamic acids, which have been shown to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Wissenschaftliche Forschungsanwendungen
1-hydroxy-N-phenylnaphthalene-2-carboxamide has been used extensively in scientific research as a tool to study various biological processes. One of the most common applications of this compound is in the study of histone deacetylase (HDAC) enzymes, which play a critical role in the regulation of gene expression. This compound has been shown to inhibit the activity of HDAC enzymes, leading to increased acetylation of histone proteins and altered gene expression patterns.
Wirkmechanismus
The mechanism of action of 1-hydroxy-N-phenylnaphthalene-2-carboxamide is not fully understood, but it is believed to involve the inhibition of HDAC enzymes through the formation of a complex with the zinc ion at the active site of the enzyme. This leads to a reduction in the deacetylation of histone proteins, resulting in altered gene expression patterns.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anticancer, and antimicrobial effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. This compound has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-hydroxy-N-phenylnaphthalene-2-carboxamide in lab experiments is its specificity for HDAC enzymes, making it a valuable tool for studying the role of these enzymes in various biological processes. However, this compound can also exhibit off-target effects, leading to potential complications in experimental design. Additionally, the synthesis of this compound can be challenging and time-consuming, making it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
Future research on 1-hydroxy-N-phenylnaphthalene-2-carboxamide should focus on further elucidating its mechanism of action and identifying potential therapeutic applications. One potential area of research is the development of this compound-based therapies for the treatment of cancer and other diseases characterized by altered gene expression patterns. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential for clinical use.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research to study various biological processes. Its specificity for HDAC enzymes makes it a valuable tool for studying the role of these enzymes in gene expression and other biological processes. While this compound has shown promise as a potential therapeutic agent, further research is needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
1-hydroxy-N-phenylnaphthalene-2-carboxamide can be synthesized through a series of chemical reactions involving the condensation of 1-naphthylamine and 2-naphthoic acid, followed by the addition of hydroxylamine hydrochloride and sodium hydroxide. The resulting product can be purified through recrystallization and characterized using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Eigenschaften
CAS-Nummer |
13545-65-8 |
|---|---|
Molekularformel |
C17H13NO2 |
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
1-hydroxy-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13NO2/c19-16-14-9-5-4-6-12(14)10-11-15(16)17(20)18-13-7-2-1-3-8-13/h1-11,19H,(H,18,20) |
InChI-Schlüssel |
MRBHUTYSDDTIIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3C=C2)O |
Synonyme |
1-Hydroxy-N-phenyl-2-naphthalenecarboxamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



